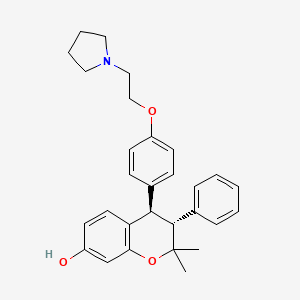
2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of substituents: The phenyl and pyrrolidinyl groups can be introduced through substitution reactions, often using reagents like phenylboronic acid and pyrrolidine.
Final modifications: The compound may undergo further modifications to introduce the ethoxy group and ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as agonists or antagonists.
相似化合物的比较
Similar Compounds
Flavonoids: Similar benzopyran structures with known biological activities.
Coumarins: Another class of benzopyrans with diverse applications.
Uniqueness
The unique combination of substituents in 2H-1-Benzopyran-7-ol, 3,4-dihydro-2,2-dimethyl-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)-phenyl)-, (E)- may confer specific biological activities or chemical properties that distinguish it from other benzopyrans.
属性
CAS 编号 |
84394-36-5 |
|---|---|
分子式 |
C29H33NO3 |
分子量 |
443.6 g/mol |
IUPAC 名称 |
(3R,4R)-2,2-dimethyl-3-phenyl-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C29H33NO3/c1-29(2)28(22-8-4-3-5-9-22)27(25-15-12-23(31)20-26(25)33-29)21-10-13-24(14-11-21)32-19-18-30-16-6-7-17-30/h3-5,8-15,20,27-28,31H,6-7,16-19H2,1-2H3/t27-,28+/m1/s1 |
InChI 键 |
PAIABUZDHNKOIL-IZLXSDGUSA-N |
手性 SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C |
规范 SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















